[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine
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Overview
Description
[3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine: is an organic compound that features both a dimethylamino group and a thiophene ring. This compound is of interest due to its unique structural properties, which make it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with 2-thiophenyl ethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiophene ring in [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the amine groups.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary or tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine is used as a ligand in coordination chemistry and as a building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of pharmaceuticals targeting neurological pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including as antidepressants and antipsychotics .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of various specialty chemicals .
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake, which can have therapeutic effects in conditions like depression and anxiety .
Comparison with Similar Compounds
[3-(Dimethylamino)propyl]amine: Lacks the thiophene ring, making it less versatile in certain applications.
[1-(Thiophen-2-YL)ethyl]amine: Lacks the dimethylamino group, reducing its potential as a ligand in coordination chemistry.
Uniqueness: The presence of both the dimethylamino group and the thiophene ring in [3-(Dimethylamino)propyl][1-(thiophen-2-YL)ethyl]amine makes it unique, providing a combination of electronic and steric properties that enhance its utility in various chemical and biological applications .
Properties
Molecular Formula |
C11H20N2S |
---|---|
Molecular Weight |
212.36 g/mol |
IUPAC Name |
N',N'-dimethyl-N-(1-thiophen-2-ylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C11H20N2S/c1-10(11-6-4-9-14-11)12-7-5-8-13(2)3/h4,6,9-10,12H,5,7-8H2,1-3H3 |
InChI Key |
SGKXPXZKHPMGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NCCCN(C)C |
Origin of Product |
United States |
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